Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer—Absolute Configuration Determines Biological Recognition
(S)-1-Methyl-5-propylpiperazin-2-one possesses an (S)-configured stereogenic center at C5, producing a spatially distinct three-dimensional arrangement compared to its (R)-enantiomer. Both enantiomers share identical molecular formula (C₈H₁₆N₂O), molecular weight (156.23 g/mol), XLogP (0.4), TPSA (32.3 Ų), and hydrogen bond donor/acceptor counts (1 HBD, 2 HBA) . However, in chiral piperazin-2-one chemistry, enantiomeric configuration is a critical determinant of biological target engagement: the synthesis of aprepitant (EMEND®) requires access to either optically enriched (S)- or (R)-configured piperazin-2-one intermediates depending on the desired absolute configuration of the final drug substance [1]. The (R)-enantiomer of the target compound is cataloged separately by suppliers (ChemicalBook, BenchChem) as (R)-1-Methyl-5-propylpiperazin-2-one .
| Evidence Dimension | Absolute configuration at C5 stereogenic center |
|---|---|
| Target Compound Data | (S)-configuration at C5; specific optical rotation not publicly reported |
| Comparator Or Baseline | (R)-1-Methyl-5-propylpiperazin-2-one: identical MW (156.23), formula (C₈H₁₆N₂O), XLogP (0.4), TPSA (32.3 Ų), HBD (1), HBA (2), rotatable bonds (2); opposite C5 stereochemistry |
| Quantified Difference | Enantiomeric—no scalar physicochemical difference; differentiation manifests in chiral recognition environments (enzymes, receptors, chiral stationary phases) |
| Conditions | Chiral HPLC or chiral resolution required for enantiomer separation; class-level evidence from aprepitant intermediate synthesis demonstrates that (S)- vs (R)-piperazin-2-one intermediates lead to opposite absolute configurations in final drug substance [1] |
Why This Matters
For applications requiring stereospecific molecular recognition—such as asymmetric catalysis ligand design, chiral resolution method development, or stereochemically defined pharmaceutical intermediate synthesis—the (S)-enantiomer cannot be replaced by the (R)-enantiomer without altering stereochemical outcome.
- [1] Meninno S, et al. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. J Org Chem. 2023;88(12):7888-7892. View Source
